molecular formula C13H18O3 B15319650 Methyl 2-Hydroxy-3-(2-isopropylphenyl)propanoate

Methyl 2-Hydroxy-3-(2-isopropylphenyl)propanoate

Cat. No.: B15319650
M. Wt: 222.28 g/mol
InChI Key: LWIDKDOYOHGLLQ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoate is an organic compound with a complex structure that includes a hydroxy group, a methyl ester, and an isopropyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoate typically involves the esterification of 2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-[2-(propan-2-yl)phenyl]propanoic acid.

    Reduction: Formation of 2-hydroxy-3-[2-(propan-2-yl)phenyl]propanol.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Methyl 2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. The isopropyl-substituted phenyl group can interact with hydrophobic pockets in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[2-(propan-2-yl)phenyl]propanoate: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.

    2-Hydroxy-2-methylpropiophenone: Contains a similar hydroxy and phenyl structure but differs in the position of the functional groups.

Uniqueness

Methyl 2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoate is unique due to the presence of both a hydroxy group and an ester group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 2-hydroxy-3-(2-propan-2-ylphenyl)propanoate

InChI

InChI=1S/C13H18O3/c1-9(2)11-7-5-4-6-10(11)8-12(14)13(15)16-3/h4-7,9,12,14H,8H2,1-3H3

InChI Key

LWIDKDOYOHGLLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1CC(C(=O)OC)O

Origin of Product

United States

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